4-Chloro-2,6-difluorophenylisothiocyanate
Description
Overview of the Isothiocyanate Functional Group in Organic Chemistry
The isothiocyanate group, with the chemical structure R−N=C=S, is a reactive and versatile functional group in organic chemistry. bldpharm.com It is characterized by a central carbon atom double-bonded to both a nitrogen and a sulfur atom. This arrangement makes the carbon atom highly electrophilic and susceptible to attack by nucleophiles. bldpharm.com Isothiocyanates are isomeric with thiocyanates (R−S−C≡N), but are generally more common and synthetically accessible. bldpharm.comgoogle.com
The reactivity of isothiocyanates allows them to participate in a variety of chemical transformations, most notably the formation of thiourea (B124793) derivatives through reaction with primary or secondary amines. youtube.com This particular reaction is fundamental in the synthesis of many heterocyclic compounds and has been utilized in the development of pharmaceuticals and agrochemicals. google.commdpi.com
Naturally occurring isothiocyanates are well-known, particularly in cruciferous vegetables like broccoli, cabbage, and mustard, where they are produced from the enzymatic hydrolysis of glucosinolates. mdpi.comgoogleapis.com These natural compounds, such as sulforaphane (B1684495) and allyl isothiocyanate, are responsible for the characteristic pungent flavor of these plants and have been extensively studied for their biological activities. mdpi.comgoogleapis.com
The synthesis of isothiocyanates in the laboratory can be achieved through several methods. A common approach involves the reaction of a primary amine with carbon disulfide or, more reactively, with thiophosgene (B130339) (CSCl₂). wikipedia.orgresearchgate.net Other methods include the decomposition of dithiocarbamate (B8719985) salts, providing routes that avoid the use of highly toxic reagents like thiophosgene. google.com
| Property | Description |
| Functional Group | -N=C=S |
| Key Feature | Electrophilic carbon atom |
| Common Reaction | Formation of thioureas with amines |
| Natural Sources | Cruciferous vegetables (from glucosinolates) |
| Synthetic Precursors | Primary amines, Carbon disulfide, Thiophosgene |
Strategic Importance of Halogenation in Aryl Isothiocyanate Systems
Halogenation, the introduction of one or more halogen atoms (F, Cl, Br, I) into a molecule, is a foundational strategy in organic synthesis to fine-tune the electronic and steric properties of a compound. In the context of aryl isothiocyanates, placing halogens on the aromatic ring has profound effects on the molecule's reactivity, lipophilicity, and metabolic stability.
The introduction of electron-withdrawing halogens, such as fluorine and chlorine, can significantly alter the electrophilicity of both the aromatic ring and the isothiocyanate carbon. This modification can influence the rate and regioselectivity of subsequent reactions. For instance, halogen atoms can serve as versatile synthetic "handles" for further functionalization through cross-coupling reactions, a cornerstone of modern medicinal chemistry.
Furthermore, halogenation is a widely used tactic in drug discovery to enhance the pharmacokinetic profile of a molecule. Fluorine, in particular, is often incorporated to block sites of metabolic oxidation, thereby increasing the compound's biological half-life. The presence of multiple halogen atoms, as seen in a difluoro- or chloro-difluoro-substituted phenyl ring, can create unique electronic environments and steric hindrances that can lead to novel chemical behavior and biological activity. The development of efficient and regioselective aromatic halogenation methods continues to be an active area of research.
| Effect of Halogenation | Significance in Aryl Isothiocyanates |
| Electronic Modification | Alters reactivity of the aromatic ring and the -NCS group. |
| Increased Lipophilicity | Can influence cell membrane permeability and biological uptake. |
| Metabolic Stability | Blocks sites of oxidation, potentially increasing drug half-life. |
| Synthetic Versatility | Halogens act as leaving groups or directing groups for further reactions. |
Rationale for Dedicated Academic Research on 4-Chloro-2,6-difluorophenylisothiocyanate
While specific academic literature on this compound is not extensively published, a strong rationale for its investigation can be constructed from established chemical principles and the known utility of related compounds. The interest in this particular molecule stems from the unique combination of its structural features: the isothiocyanate functional group and a tri-halogenated phenyl ring.
The precursor for its synthesis is 4-chloro-2,6-difluoroaniline. uni.lu The conversion of an aniline (B41778) to an isothiocyanate is a well-established transformation, often achieved using reagents like thiophosgene or carbon disulfide. wikipedia.org The presence of the two fluorine atoms at the ortho positions (2 and 6) relative to the isothiocyanate group provides significant steric shielding. This could influence the reactivity of the -NCS group in a controlled manner, potentially allowing for selective reactions that might not be possible with less hindered isothiocyanates.
The electronic properties of the ring are also highly perturbed. The two strongly electron-withdrawing fluorine atoms, combined with the chlorine atom at the para position, make the phenyl ring electron-deficient. This electronic nature is of significant interest for several reasons:
It enhances the electrophilic character of the isothiocyanate carbon, potentially increasing its reactivity towards nucleophiles.
It modifies the electronic landscape of the aromatic ring, making it a candidate for specialized nucleophilic aromatic substitution reactions.
The specific substitution pattern could be critical for binding to biological targets, where precise electronic and steric interactions are paramount.
Therefore, dedicated research into this compound is justified by its potential as a highly specialized building block. Its synthesis would provide access to a reagent that could be used to introduce a unique 4-chloro-2,6-difluorophenyl moiety into larger molecules, such as potential pharmaceuticals or materials for electronic applications. Investigating its reactivity would expand the synthetic chemist's toolbox and could lead to the discovery of novel compounds with tailored properties.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-chloro-1,3-difluoro-2-isothiocyanatobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClF2NS/c8-4-1-5(9)7(11-3-12)6(10)2-4/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYFCZVXGUPBDPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)N=C=S)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClF2NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Chloro 2,6 Difluorophenylisothiocyanate
Historical and Current Approaches for Isothiocyanate Synthesis
Traditional methods for synthesizing isothiocyanates have been well-established for decades, primarily relying on the transformation of primary amines. While effective, many historical methods employ highly toxic reagents, leading to the development of safer, more versatile alternatives that are now in common use.
The most prevalent pathway to aryl isothiocyanates begins with the corresponding primary amine, in this case, 4-chloro-2,6-difluoroaniline.
One of the oldest methods involves the reaction of the primary amine with thiophosgene (B130339) (CSCl₂). nih.govresearchgate.net Thiophosgene is a highly reactive, yet extremely toxic, liquid that readily converts primary amines into isothiocyanates. nih.govmoltuslab.comnih.gov The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct. researchgate.net Due to the high toxicity of thiophosgene, its use has been largely superseded by safer alternatives, often referred to as thiophosgene surrogates like 1,1′-thiocarbonyldiimidazole. nih.govmdpi.com
The most common and generally safer approach is the decomposition of dithiocarbamate (B8719985) salts. nih.govchemrxiv.org This is typically a two-step process that can often be performed in a single pot: nih.govorganic-chemistry.org
Formation of Dithiocarbamate Salt : The primary amine (4-chloro-2,6-difluoroaniline) reacts with carbon disulfide (CS₂) in the presence of a base (such as triethylamine, potassium carbonate, or sodium hydroxide) to form an intermediate dithiocarbamate salt. beilstein-journals.orgorganic-chemistry.org For electron-deficient anilines, the choice of solvent can be critical for the successful formation of this salt. beilstein-journals.org
Desulfurization : The dithiocarbamate salt is then treated with a desulfurizing agent to eliminate a sulfur atom and form the isothiocyanate. chemrxiv.org A wide array of reagents can accomplish this transformation, offering varying levels of efficiency, cost, and environmental impact. Syntheses involving dithiocarbamate salts containing electron-withdrawing groups, such as the fluoro and chloro substituents present in the target molecule, have been reported to produce excellent yields. cbijournal.com
| Desulfurization Reagent | Description | References |
| Tosyl Chloride (TsCl) | Mediates a rapid decomposition of the in-situ generated dithiocarbamate salt, producing high yields within a short time. nih.gov | nih.govorganic-chemistry.org |
| 2,4,6-Trichloro-1,3,5-triazine (TCT) | An efficient desulfurylation reagent used to convert the dithiocarbamate intermediate to the isothiocyanate at low temperatures. beilstein-journals.org | beilstein-journals.orgcbijournal.com |
| Hydrogen Peroxide (H₂O₂) | An effective and environmentally friendly option for the synthesis of non-chiral isothiocyanates. nih.gov | nih.govchemrxiv.org |
| Sodium Persulfate (Na₂S₂O₈) | Allows for an efficient synthesis in water, accommodating a wide range of functional groups, including electron-deficient aryls. rsc.org | nih.govrsc.orgrsc.org |
| Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | A suitable agent for desulfurization where most by-products are volatile, simplifying workup procedures. cbijournal.com | chemrxiv.orgcbijournal.com |
| Phosgene / Triphosgene | Phosgene and its solid, safer-to-handle surrogate, triphosgene, can be used for the decomposition, though they remain highly toxic. nih.govcbijournal.com | nih.govcbijournal.com |
An alternative route to isothiocyanates involves the direct sulfurization of isocyanides. mdpi.com In this method, 4-chloro-2,6-difluorophenylisocyanide would be reacted with elemental sulfur. kit.edu This reaction can be driven by thermal energy, often requiring high temperatures to proceed. nih.gov The use of elemental sulfur is advantageous as it is an abundant and inexpensive industrial byproduct. digitellinc.com The reaction mechanism involves the isocyanide's terminal carbon atom acting like a carbene, which attacks the sulfur. mdpi.com While aliphatic isocyanides may require catalysis, aromatic isocyanides can react with sulfur to form isothiocyanates in moderate yields under thermal conditions. bohrium.com
Halogen exchange reactions, such as the Finkelstein reaction, are a common strategy in organic synthesis for converting one halogen to another. vanderbilt.edu In principle, a precursor like 2,6-difluoro-4-iodophenylisothiocyanate could be converted to the target chloro-derivative. However, such exchanges are generally more challenging on aromatic rings compared to aliphatic systems and are not a commonly cited route for this class of compounds. vanderbilt.edujcu.edu.au
Functional group interconversion is a broader concept where one functional group is transformed into another. The conversion of a primary amine to an isothiocyanate is itself a prime example of such an interconversion. chemrxiv.org Other, less direct, nitrogen-containing functional groups can also serve as precursors. For instance, the tandem Staudinger/aza-Wittig reaction allows for the synthesis of isothiocyanates from azides by reacting them with triphenylphosphine (B44618) and carbon disulfide. nih.govnih.gov This pathway offers high chemoselectivity and tolerance for various electrophilic functional groups. rsc.org
Advanced and Sustainable Synthetic Strategies for 4-Chloro-2,6-difluorophenylisothiocyanate
Recent advancements in organic synthesis have focused on developing more efficient, selective, and environmentally friendly methods. These strategies aim to reduce the use of toxic materials, minimize waste, and lower energy consumption.
Catalysis plays a pivotal role in modern synthetic chemistry, enabling reactions under milder conditions with greater efficiency. Several catalytic systems have been developed for isothiocyanate synthesis.
The sulfurization of isocyanides with elemental sulfur can be significantly accelerated through catalysis. kit.edu Tertiary amines, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), have been shown to be effective catalysts, allowing the reaction to proceed at moderate temperatures (e.g., 40 °C) with low catalyst loadings. rsc.orgkit.edunih.gov Other catalytic systems for this transformation include the use of selenium, tellurium, or transition metals like molybdenum and rhodium. mdpi.comnih.govbohrium.com
Visible-light photocatalysis has emerged as a powerful tool in green synthesis. A recently developed method utilizes a photocatalyst to mediate the reaction between a primary amine and carbon disulfide, providing an efficient and mild route to both aliphatic and aromatic isothiocyanates. organic-chemistry.orgacs.org Furthermore, copper-catalyzed methods using reagents like F₃CSO₂Na (Langlois reagent) can convert primary amines, including electron-deficient anilines, into isothiocyanates through the in-situ generation of thiocarbonyl fluoride. rsc.org
| Catalytic System | Reaction Type | Description | References |
| Amine Catalysis (e.g., DBU) | Isocyanide Sulfurization | Catalyzes the reaction of isocyanides with elemental sulfur, enabling lower reaction temperatures and improved sustainability. | rsc.orgkit.edunih.govtandfonline.com |
| Transition Metal Catalysis (Mo, Rh) | Isocyanide Sulfurization | Metal complexes facilitate the sulfur transfer from elemental sulfur to isocyanides, often resulting in excellent yields. | mdpi.comnih.govbohrium.com |
| Copper Catalysis | Amine to Isothiocyanate | Copper catalysts enable isothiocyanate formation from amines using fluorine-containing reagents that generate thiocarbonyl intermediates. | mdpi.comrsc.org |
| Visible-Light Photocatalysis | Amine to Isothiocyanate | Uses light energy to drive the reaction of amines with carbon disulfide under mild conditions. | organic-chemistry.orgacs.org |
The principles of green chemistry are increasingly being applied to the synthesis of isothiocyanates to create more sustainable processes.
A primary goal is the replacement of hazardous reagents. Many modern methods are explicitly designed to avoid highly toxic and volatile substances like thiophosgene and its derivatives. mdpi.comkit.edu The use of elemental sulfur, a readily available and low-toxicity byproduct of the petroleum industry, is a key feature of sustainable isocyanide-based routes. digitellinc.combohrium.com
The choice of solvent is another critical aspect of green chemistry. Researchers have developed procedures that use water as the reaction solvent, which is non-toxic, non-flammable, and inexpensive. beilstein-journals.orgrsc.org For instance, the desulfurization of dithiocarbamates using sodium persulfate can be performed effectively in water. rsc.org Other efforts focus on using bio-derived solvents like Cyrene™ or γ-butyrolactone (GBL) as greener alternatives to traditional organic solvents. rsc.orgkit.edunih.gov
Multi-component Reactions and One-Pot Syntheses
Multi-component reactions (MCRs), which involve combining three or more reactants in a single operation to form a product containing portions of all reactants, are a cornerstone of modern synthetic chemistry due to their efficiency and atom economy. nih.govnih.govresearchgate.net However, for the direct synthesis of aryl isothiocyanates like this compound, one-pot sequential reactions are a more common and highly effective strategy.
A prevalent and well-documented one-pot method for synthesizing aryl isothiocyanates proceeds via the corresponding primary amine. beilstein-journals.org This process is particularly relevant for this compound, which would be synthesized from its precursor, 4-chloro-2,6-difluoroaniline. The synthesis involves two main steps conducted in a single reaction vessel:
In-situ Dithiocarbamate Salt Formation: The primary amine is first reacted with carbon disulfide (CS₂) in the presence of a base to generate a dithiocarbamate salt.
Desulfurylation: The intermediate dithiocarbamate salt is then treated with a desulfurylating agent to eliminate a sulfur-containing byproduct, yielding the target isothiocyanate.
A general and facile one-pot protocol has been developed using cyanuric chloride (2,4,6-trichloro-1,3,5-triazine, TCT) as an efficient desulfurylation reagent under aqueous conditions. beilstein-journals.org This method avoids the use of toxic reagents like thiophosgene.
The electronic nature of the starting aniline (B41778) significantly influences the reaction conditions. The precursor for the title compound, 4-chloro-2,6-difluoroaniline, is considered electron-deficient due to the presence of three electron-withdrawing halogen substituents. Research on the synthesis of the structurally similar 4-chlorophenyl isothiocyanate from 4-chloroaniline (B138754) has shown that electron-deficient arylamines require optimized conditions for efficient conversion. beilstein-journals.org For these substrates, the choice of solvent is critical for the successful formation of the dithiocarbamate salt. While the reaction can proceed in water, the rate is often slow. The addition of an organic co-solvent has been shown to significantly improve reaction rates and yields.
A study optimizing the synthesis of 4-chlorophenyl isothiocyanate found that a solvent mixture of N,N-dimethylformamide (DMF) and water (in a 1:4 ratio) provided the best results, leading to a 92% isolated yield. beilstein-journals.org The use of other co-solvents like acetonitrile (B52724) (CH₃CN) and N,N-dimethylacetamide (DMAc) also improved the reaction compared to water alone, but DMF proved superior. beilstein-journals.org These findings suggest that a similar solvent system would be highly effective for the one-pot synthesis of this compound.
**Table 1: Effect of Solvent on the One-Pot Synthesis of 4-chlorophenyl isothiocyanate***
| Entry | Solvent (v/v) | Time (h) | Conversion (%) | Isolated Yield (%) |
|---|---|---|---|---|
| 1 | H₂O | 20 | 56 | 50 |
| 2 | CH₃CN:H₂O (1:2) | 20 | 80 | 64 |
| 3 | DMAc:H₂O (1:2) | 6 | 91 | 86 |
| 4 | DMF:H₂O (1:2) | 6 | 98 | 91 |
| 5 | DMF:H₂O (1:4) | 6 | 98 | 92 |
*Data sourced from a study on the synthesis of 4-chlorophenyl isothiocyanate from 4-chloroaniline, serving as a model for electron-deficient anilines. Reaction conditions involved the formation of the dithiocarbamate at 40 °C, followed by desulfurylation with TCT at 0 °C. beilstein-journals.org
Reactivity and Mechanistic Investigations of 4 Chloro 2,6 Difluorophenylisothiocyanate
Nucleophilic Addition Reactions of the Isothiocyanate Moiety
The isothiocyanate group is well-known for undergoing nucleophilic addition reactions. The electron-deficient carbon atom serves as the primary site for attack by a wide range of nucleophiles.
Primary and secondary amines readily react with isothiocyanates to form the corresponding N,N'-substituted thioureas. This reaction is typically fast and proceeds under mild conditions. In the case of 4-Chloro-2,6-difluorophenylisothiocyanate, the reaction with a primary amine (R-NH₂) would yield an N-(4-chloro-2,6-difluorophenyl)-N'-(alkyl/aryl)thiourea. The reaction mechanism involves the nucleophilic attack of the amine nitrogen on the isothiocyanate carbon, followed by proton transfer.
Similarly, thiols (R-SH) react with isothiocyanates to produce dithiocarbamates. The reaction of this compound with a thiol would result in the formation of an S-alkyl/aryl N-(4-chloro-2,6-difluorophenyl)dithiocarbamate. This reaction is also generally efficient and proceeds via the nucleophilic addition of the sulfur atom to the isothiocyanate carbon. While specific studies on 4-chloro-7-nitrobenzofurazan (B127121) have shown anomalous reactions with thiols, such behavior is not generally characteristic of all substituted chloroaromatic compounds. nih.gov
Table 1: Illustrative Nucleophilic Addition Reactions of this compound
| Nucleophile | Reagent | Product Structure | Product Class |
| Primary Amine | R-NH₂ | Ar-NH-C(=S)-NH-R | N,N'-Disubstituted Thiourea (B124793) |
| Secondary Amine | R₂NH | Ar-NH-C(=S)-NR₂ | N,N,N'-Trisubstituted Thiourea |
| Thiol | R-SH | Ar-NH-C(=S)-S-R | Dithiocarbamate (B8719985) |
| *Ar = 4-Chloro-2,6-difluorophenyl |
Reactions of isothiocyanates with oxygen nucleophiles, such as alcohols and phenols, are generally slower than with amines or thiols and often require basic catalysis to deprotonate the nucleophile, increasing its reactivity. The reaction with an alcohol (R-OH) in the presence of a base yields a thiocarbamate (O-alkyl N-arylthiocarbamate). For this compound, this would lead to an O-alkyl/aryl N-(4-chloro-2,6-difluorophenyl)thiocarbamate. Phenols can also react under similar conditions. Studies on the chlorination of phenols have shown the formation of various chlorinated products, but the direct reaction of phenols as nucleophiles with isothiocyanates follows a different pathway. nih.gov
Cycloaddition Chemistry Involving this compound
The C=S and C=N double bonds within the isothiocyanate group can participate in cycloaddition reactions, providing a versatile route to various heterocyclic systems. The electron-withdrawing substituents on the phenyl ring of this compound can influence the dienophilic or dipolarophilic character of the isothiocyanate moiety.
Isothiocyanates are valuable precursors for the synthesis of a wide range of heterocycles. For instance, the reaction of α-haloketones with N-arylthioureas (derived from aryl isothiocyanates) is a classic method for the synthesis of thiazoles. While no specific examples utilizing this compound were found, it is a plausible synthetic route.
The synthesis of 1,3,4-thiadiazoles can be achieved from thiosemicarbazides, which are themselves prepared from the reaction of isothiocyanates with hydrazine. For example, 2-amino-5-substituted-1,3,4-thiadiazoles are synthesized from the cyclization of thiosemicarbazides. bldpharm.com Although direct synthesis from this compound is not documented, the general principle is well-established. Similarly, the synthesis of 4-substituted-3-chloro-1,2,5-thiadiazoles from 5-substituted-4-chloro-1,2,3-dithiazolium salts has been reported, showcasing the versatility of chloro-substituted heterocycles in synthesis. nih.govosi.lv
Quinazoline derivatives are another important class of heterocycles. While direct cycloaddition of this compound to form quinazolines is not a common route, related chloro-substituted compounds are key intermediates. For instance, 4-chloroquinazolines are widely used to synthesize 4-anilinoquinazolines through nucleophilic substitution. nih.gov
The isothiocyanate group can participate in various modes of cycloaddition.
[2+2] Cycloaddition: The C=S bond of an isothiocyanate can react with activated alkenes or alkynes in a [2+2] cycloaddition to form four-membered rings (thietanes or thietes). These reactions are often promoted photochemically. A formal [2+2] cycloaddition has been observed in the reaction of 5,6-unsubstituted 1,4-dihydropyridines with dialkyl acetylenedicarboxylates. nih.gov
[3+2] Cycloaddition: Isothiocyanates can react with 1,3-dipoles in [3+2] cycloaddition reactions (also known as Huisgen cycloadditions) to afford five-membered heterocyclic rings. For example, reaction with azides can lead to thiadiazoles, and reaction with nitrile oxides can yield oxathiazoles.
[4+2] Cycloaddition (Diels-Alder Reaction): The C=S bond in the isothiocyanate can act as a dienophile in Diels-Alder reactions with conjugated dienes. These [4+2] cycloadditions typically require elevated temperatures and result in the formation of six-membered sulfur-containing heterocycles. The general principles of [4+2] cycloadditions are well understood, with the reaction proceeding between a diene and a dienophile to form a six-membered ring. researchgate.netgoogle.com
Table 2: Illustrative Cycloaddition Reactions Involving an Aryl Isothiocyanate
| Cycloaddition Type | Reactant Partner | Resulting Heterocycle |
| [2+2] | Alkene | Thietane |
| [3+2] | Azide (1,3-dipole) | Thiadiazole |
| [4+2] | Conjugated Diene | Dihydrothiazine |
| *The specific reactivity of this compound in these reactions would depend on the reaction conditions and the nature of the reacting partner. |
Role of Fluorine and Chlorine Substituents in Modulating Reactivity
The reactivity of the isothiocyanate group (-N=C=S) in this compound is significantly influenced by the electronic and steric effects of the chlorine and fluorine atoms on the phenyl ring. The carbon atom of the isothiocyanate group is electrophilic and is the primary site for nucleophilic attack. The substituents on the aromatic ring can either enhance or diminish this electrophilicity.
Electronic Effects:
Both fluorine and chlorine are electronegative atoms and therefore exert a strong electron-withdrawing inductive effect (-I effect). This effect withdraws electron density from the phenyl ring and, by extension, from the isothiocyanate group. This withdrawal of electron density increases the electrophilicity of the central carbon atom of the -N=C=S group, making it more susceptible to attack by nucleophiles.
Inductive Effect (-I): The two fluorine atoms at the ortho positions and the chlorine atom at the para position all contribute to this electron-withdrawing effect. Fluorine is more electronegative than chlorine, and thus its inductive effect is stronger. The presence of two ortho-fluorine atoms significantly enhances the electrophilic character of the isothiocyanate carbon.
Resonance Effect (+R): Halogens also possess lone pairs of electrons that can be delocalized into the aromatic ring, which is a resonance or mesomeric effect (+R effect). This effect donates electron density to the ring and opposes the inductive effect. However, for halogens, the inductive effect is generally considered to be dominant over the resonance effect in influencing reactivity.
The net result of these electronic effects is an activation of the isothiocyanate group towards nucleophilic attack compared to an unsubstituted phenylisothiocyanate. The electron-withdrawing nature of the substituents stabilizes the negative charge that develops on the sulfur atom in the transition state of the reaction with a nucleophile.
Steric Effects:
The two fluorine atoms at the ortho positions (positions 2 and 6) introduce significant steric hindrance around the isothiocyanate functional group. This steric shielding can impede the approach of bulky nucleophiles to the electrophilic carbon atom. Consequently, the reaction rates with sterically demanding nucleophiles may be lower than what would be predicted based on electronic effects alone. This interplay between activating electronic effects and hindering steric effects is a key feature of the reactivity of 2,6-disubstituted phenylisothiocyanates.
To illustrate the influence of substituents on reactivity, the following table presents Hammett Substituent Constants (σ) for relevant substituents. A positive σ value indicates an electron-withdrawing character, which generally increases the rate of nucleophilic attack on the isothiocyanate.
| Substituent | σ_meta | σ_para |
| -F | 0.34 | 0.06 |
| -Cl | 0.37 | 0.23 |
| -NO₂ | 0.71 | 0.78 |
Note: The table provides standard Hammett constants. The values can vary slightly depending on the specific reaction and conditions.
Computational Studies on Reaction Mechanisms and Transition States
Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for elucidating the mechanisms of chemical reactions, including those involving isothiocyanates. researchgate.netsciensage.infosciforum.net These studies provide detailed insights into the structures of reactants, transition states, and products, as well as the energy profiles of reaction pathways.
For the reaction of this compound with a nucleophile, such as a primary amine to form a thiourea, computational studies can model the reaction pathway. The generally accepted mechanism for this reaction is a two-step process:
Nucleophilic Attack: The nucleophilic amine attacks the electrophilic carbon atom of the isothiocyanate group. This leads to the formation of a tetrahedral intermediate.
Proton Transfer: A proton is transferred from the nitrogen atom of the amine to the sulfur atom of the isothiocyanate, leading to the final thiourea product.
Transition State Analysis:
Computational studies can precisely map the geometry and energy of the transition state for the nucleophilic attack. For this compound, the transition state would involve the formation of a new bond between the nucleophilic nitrogen and the isothiocyanate carbon, with a corresponding elongation of the C=S and C=N bonds. The fluorine and chlorine substituents influence the stability of this transition state.
Electronic Stabilization: The electron-withdrawing substituents stabilize the developing negative charge on the sulfur atom in the transition state, thereby lowering the activation energy of the reaction.
Steric Strain: The ortho-fluorine atoms can introduce steric strain in the transition state, particularly with bulky nucleophiles. This can raise the energy of the transition state and slow down the reaction.
DFT calculations can quantify these effects by calculating the activation energy barriers for the reaction. While specific computational data for this compound is scarce, studies on related systems provide a framework for understanding its reactivity. For instance, DFT studies on the formation of thioureas from other isothiocyanates have successfully modeled the reaction coordinates and have shown how substituents affect the energy barriers. researchgate.net
The table below illustrates hypothetical relative activation energies for the reaction of various substituted phenylisothiocyanates with a model amine, based on the known electronic and steric effects of the substituents.
| Phenylisothiocyanate Derivative | Expected Relative Activation Energy (kcal/mol) | Key Influencing Factors |
| Phenylisothiocyanate | Baseline (High) | No electronic activation |
| 4-Chlorophenylisothiocyanate | Lower | -I effect of Chlorine |
| 2,6-Difluorophenylisothiocyanate | Lower | Strong -I effect of two Fluorines |
| This compound | Lowest | Combined -I effects of Cl and two F atoms |
Note: This table is illustrative and based on established chemical principles. Actual values would require specific experimental or computational determination.
Advanced Spectroscopic and Structural Characterization of 4 Chloro 2,6 Difluorophenylisothiocyanate and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, 2D NMR)
High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For 4-chloro-2,6-difluorophenylisothiocyanate, a combination of ¹H, ¹³C, and ¹⁹F NMR would provide a detailed picture of its atomic connectivity and environment.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple, showing a single resonance for the two equivalent aromatic protons. Due to the symmetrical substitution pattern of the phenyl ring, the two protons at the C3 and C5 positions are chemically equivalent. This resonance would likely appear as a triplet due to coupling with the two adjacent fluorine atoms (²JH-F). The chemical shift would be in the downfield region, characteristic of aromatic protons, and influenced by the electron-withdrawing effects of the chlorine, fluorine, and isothiocyanate groups.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on all carbon atoms in the molecule. The isothiocyanate carbon (-N=C=S) is expected to have a characteristic chemical shift in the range of 130-150 ppm. The aromatic carbons will show distinct signals, with their chemical shifts influenced by the attached substituents. The carbon atoms bonded to fluorine will exhibit large one-bond C-F coupling constants (¹JC-F), a key identifying feature. The carbon attached to the chlorine atom will also have a characteristic chemical shift.
¹⁹F NMR Spectroscopy: ¹⁹F NMR is crucial for characterizing fluorinated organic compounds. A single resonance is expected for the two equivalent fluorine atoms at the C2 and C6 positions. This signal would likely appear as a triplet, due to coupling with the two adjacent protons (²JF-H).
2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to confirm the assignments made in the 1D spectra.
HSQC would correlate the proton signals with their directly attached carbon atoms.
HMBC would show correlations between protons and carbons over two or three bonds, which would be instrumental in confirming the connectivity of the phenyl ring and the positions of the substituents. For instance, correlations between the aromatic protons and the carbon of the isothiocyanate group would be expected.
Expected NMR Data for this compound:
| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |
| ¹H | ~ 7.0 - 7.5 | Triplet | ²JH-F ≈ 8-10 |
| ¹³C (Ar-H) | ~ 115 - 125 | Triplet | ²JC-F ≈ 20-30 |
| ¹³C (Ar-F) | ~ 155 - 165 | Doublet of triplets | ¹JC-F ≈ 240-260, ³JC-C-F ≈ 5-10 |
| ¹³C (Ar-Cl) | ~ 125 - 135 | Singlet | - |
| ¹³C (Ar-NCS) | ~ 130 - 140 | Triplet | ⁴JC-F ≈ 2-4 |
| ¹³C (-NCS) | ~ 130 - 150 | Singlet | - |
| ¹⁹F | ~ -110 to -130 | Triplet | ²JF-H ≈ 8-10 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by a very strong and characteristic absorption band for the asymmetric stretching vibration of the isothiocyanate (-N=C=S) group. This band typically appears in the region of 2000-2200 cm⁻¹. Other significant absorptions would include:
Aromatic C-H stretching: Above 3000 cm⁻¹ (weak).
Aromatic C=C stretching: In the 1400-1600 cm⁻¹ region.
C-F stretching: Strong absorptions in the 1100-1300 cm⁻¹ region.
C-Cl stretching: In the fingerprint region, typically around 700-800 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy would complement the IR data. The symmetric stretching vibration of the isothiocyanate group, which is often weak in the IR spectrum, is expected to be strong in the Raman spectrum, appearing around 1000-1100 cm⁻¹. The aromatic ring vibrations would also be prominent.
Characteristic Vibrational Frequencies:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| -N=C=S | Asymmetric stretch | 2000 - 2200 | Very Strong (IR) |
| -N=C=S | Symmetric stretch | 1000 - 1100 | Strong (Raman) |
| Aromatic C-H | Stretch | 3000 - 3100 | Weak-Medium |
| Aromatic C=C | Stretch | 1400 - 1600 | Medium-Strong |
| C-F | Stretch | 1100 - 1300 | Strong |
| C-Cl | Stretch | 700 - 800 | Medium |
High-Resolution Mass Spectrometry and Fragmentation Pattern Analysis
High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental formula of a compound. For this compound (C₇H₂ClF₂NS), the expected exact mass can be calculated.
The fragmentation pattern in electron ionization (EI) mass spectrometry would provide valuable structural information. The molecular ion peak (M⁺) would be expected, and its isotopic pattern would be characteristic of a compound containing one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio).
Common fragmentation pathways for aryl isothiocyanates include:
Loss of the isothiocyanate group: Cleavage of the C-N bond to give a [M-NCS]⁺ fragment.
Loss of a chlorine atom: Formation of a [M-Cl]⁺ fragment.
Loss of a fluorine atom: Formation of a [M-F]⁺ fragment.
Rearrangements: Complex rearrangements involving the aromatic ring and the isothiocyanate group are also possible.
Predicted Major Fragments in Mass Spectrometry:
| m/z (relative to M⁺) | Fragment Identity | Description |
| M⁺ | [C₇H₂ClF₂NS]⁺ | Molecular Ion |
| M+2 | [C₇H₂³⁷ClF₂NS]⁺ | Isotope peak due to ³⁷Cl |
| M-58 | [C₆H₂ClF₂]⁺ | Loss of NCS |
| M-35 | [C₇H₂F₂NS]⁺ | Loss of Cl |
| M-19 | [C₇H₂ClFNS]⁺ | Loss of F |
X-ray Crystallography for Solid-State Structure Elucidation
Should this compound be a crystalline solid at room temperature, single-crystal X-ray diffraction would be the definitive method for determining its three-dimensional structure in the solid state. This technique would provide precise measurements of bond lengths, bond angles, and intermolecular interactions, such as halogen bonding or π-stacking. The data would reveal the planarity of the phenyl ring and the geometry of the isothiocyanate group. However, obtaining crystals of suitable quality for X-ray diffraction can be a significant challenge.
Chiroptical Spectroscopy for Enantiomeric Excess Determination (if applicable)
This compound itself is an achiral molecule and therefore would not exhibit optical activity. Consequently, chiroptical spectroscopy techniques such as circular dichroism (CD) or optical rotatory dispersion (ORD) are not applicable for its analysis.
However, if this compound were used as a derivatizing agent for chiral amines or alcohols, the resulting thiourea (B124793) or thiocarbamate derivatives would be chiral. In such cases, chiroptical spectroscopy would be a powerful tool to determine the enantiomeric excess of the products.
Computational and Theoretical Chemistry Studies on 4 Chloro 2,6 Difluorophenylisothiocyanate
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Molecular Orbital Analysis
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of 4-Chloro-2,6-difluorophenylisothiocyanate. Using a basis set such as B3LYP/6-311++G(d,p), the molecular geometry can be optimized to its lowest energy state. researchgate.net These calculations yield crucial information about the molecule's electronic structure, including the distribution of electron density and the energies of the frontier molecular orbitals.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests higher reactivity. For this compound, the electron-withdrawing nature of the chlorine and fluorine atoms, as well as the isothiocyanate group, is expected to influence the energies of these orbitals significantly.
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. researchgate.net These maps are invaluable for predicting sites susceptible to electrophilic and nucleophilic attack. In the case of this compound, the electronegative fluorine and chlorine atoms, along with the nitrogen and sulfur atoms of the isothiocyanate group, would create regions of negative electrostatic potential, indicating likely sites for electrophilic interaction. Conversely, the phenyl ring would exhibit regions of positive potential.
Table 1: Calculated Electronic Properties of this compound
| Parameter | Predicted Value |
| HOMO Energy | -7.2 eV |
| LUMO Energy | -1.5 eV |
| HOMO-LUMO Gap | 5.7 eV |
| Dipole Moment | 3.5 D |
Note: The values in this table are hypothetical and serve as illustrative examples based on typical DFT calculations for similar halogenated aromatic compounds.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and flexibility of this compound are key to its biological activity. Conformational analysis aims to identify the most stable spatial arrangements of the atoms in the molecule. For relatively rigid structures like this, the primary focus is often on the rotation around the bond connecting the phenyl ring and the isothiocyanate group. While the phenyl ring itself is planar, the isothiocyanate group has some rotational freedom. Computational methods can map the potential energy surface as a function of this rotation to identify the lowest energy conformers. researchgate.net
Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of the molecule over time. nih.gov By simulating the motion of the atoms under a given set of conditions (e.g., in a solvent like water), MD can reveal how the molecule behaves in a more realistic environment. These simulations can provide insights into the stability of different conformations, the flexibility of the molecule, and its interactions with surrounding solvent molecules. For this compound, MD simulations could help understand how the phenyl ring and the isothiocyanate group move relative to each other and how this might affect its ability to interact with a biological target.
Prediction of Spectroscopic Parameters
Computational methods can be used to predict various spectroscopic properties of this compound, which can then be compared with experimental data for structural validation. Theoretical calculations of infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra are commonly performed. researchgate.netresearchgate.net
Theoretical vibrational frequencies (IR and Raman) can be calculated using DFT. nih.gov These calculations help in the assignment of the vibrational modes observed in experimental spectra. For this compound, characteristic vibrational modes would include the C-F, C-Cl, and N=C=S stretching and bending vibrations.
Similarly, NMR chemical shifts (¹H, ¹³C, ¹⁹F) can be predicted using computational models. researchgate.net These predictions are valuable for interpreting experimental NMR spectra and confirming the chemical structure. The predicted chemical shifts are highly sensitive to the electronic environment of each nucleus, making them a powerful tool for structural elucidation.
Table 2: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| N=C=S Asymmetric Stretch | 2100 - 2000 |
| C-F Stretch | 1250 - 1100 |
| C-Cl Stretch | 800 - 700 |
Note: The values in this table are illustrative and based on typical vibrational frequencies for the respective functional groups.
Molecular Docking Studies for Ligand-Target Interaction Mechanisms
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein (receptor). mdpi.comdovepress.com This method is crucial for understanding the potential biological targets of this compound and the nature of its interactions at the molecular level.
In a typical docking study, the three-dimensional structure of a target protein is obtained from a database like the Protein Data Bank (PDB). The this compound molecule is then computationally "docked" into the active site of the protein. The docking algorithm samples a large number of possible binding poses and scores them based on their predicted binding affinity. nih.gov
The results of a docking study can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, between the ligand and the protein's amino acid residues. For this compound, the fluorine and chlorine atoms could participate in halogen bonding, while the phenyl ring could engage in hydrophobic interactions. The isothiocyanate group could act as a hydrogen bond acceptor. These insights are vital for understanding the mechanism of action and for the rational design of more potent analogs. mdpi.com
Table 3: Hypothetical Molecular Docking Results for this compound with a Kinase Target
| Parameter | Result |
| Binding Affinity (kcal/mol) | -8.5 |
| Key Interacting Residues | Leu83, Val91, Ala104, Lys120 |
| Types of Interactions | Hydrophobic, Halogen Bonds, Hydrogen Bonds |
Note: This table presents a hypothetical scenario of a molecular docking study to illustrate the type of data generated.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights (Excluding predictive toxicity)
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov By analyzing a series of related compounds, QSAR can identify the physicochemical properties or structural features that are most important for a particular biological effect.
To build a QSAR model for a series of analogs of this compound, one would first need a dataset of compounds with their measured biological activities. A wide range of molecular descriptors would then be calculated for each compound. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP).
Statistical methods, such as multiple linear regression or partial least squares, are then used to develop an equation that correlates the descriptors with the biological activity. nih.gov A statistically significant QSAR model can provide valuable mechanistic insights by highlighting the key molecular features that drive the activity. For instance, a QSAR study might reveal that the activity is positively correlated with the hydrophobicity of the substituents on the phenyl ring or negatively correlated with the steric bulk around the isothiocyanate group. This information can guide the synthesis of new compounds with improved activity.
Advanced Applications and Functionalization Strategies for 4 Chloro 2,6 Difluorophenylisothiocyanate
Utilization in Materials Science and Polymer Chemistry
The isothiocyanate group is a potent electrophile, readily reacting with nucleophiles such as amines, alcohols, and thiols to form thioureas, thiocarbamates, and dithiocarbamates, respectively. This reactivity is the cornerstone of its potential application in materials science and polymer chemistry. 4-Chloro-2,6-difluorophenylisothiocyanate can be envisioned as a functional monomer or a post-polymerization modification reagent to impart specific properties to polymeric materials.
Polymer Synthesis:
In polymer synthesis, this compound could be copolymerized with other monomers containing nucleophilic groups to introduce the chloro-difluorophenyl moiety into the polymer backbone. This can significantly alter the properties of the resulting polymer, such as thermal stability, flame retardancy, and surface energy. The high fluorine content can be particularly beneficial for creating materials with low surface energy, leading to hydrophobic and oleophobic surfaces.
Functional Coatings:
As a reagent for creating functional coatings, this compound can be grafted onto surfaces that have been pre-functionalized with amine or hydroxyl groups. This surface modification can be used to create coatings with enhanced durability, chemical resistance, and anti-fouling properties. The chloro-difluorophenyl group is electronically distinct and can contribute to specific adhesive or release properties depending on the substrate.
| Application Area | Potential Role of this compound | Resulting Material Property |
|---|---|---|
| Polymer Synthesis | Functional co-monomer | Enhanced thermal stability, flame retardancy, low surface energy |
| Functional Coatings | Surface modification agent | Improved durability, chemical resistance, hydrophobicity |
| Adhesives | Adhesion promoter | Modified surface polarity for enhanced bonding |
Role as a Building Block in Agrochemical Research
The field of agrochemical research is continually in search of new molecular scaffolds that can lead to more effective and selective pesticides and herbicides. Isothiocyanate derivatives have a documented history of antimicrobial and fungicidal activity. bldpharm.com The incorporation of a halogenated phenyl ring, a common feature in many commercial agrochemicals, makes this compound a promising starting point for the development of new crop protection agents.
The reactivity of the isothiocyanate group allows for its conversion into a wide range of heterocyclic compounds, which are known to be bioactive. For instance, reaction with amines can yield substituted thioureas, which are a class of compounds with known insecticidal and fungicidal properties. The presence of both chlorine and fluorine atoms on the phenyl ring can enhance the lipophilicity of the resulting molecules, potentially improving their penetration through the waxy cuticles of plants or the cell membranes of pathogens.
| Target Agrochemical Class | Synthetic Transformation | Potential Bioactivity |
|---|---|---|
| Fungicides | Reaction with amines to form thioureas | Disruption of fungal cell processes |
| Herbicides | Cyclization reactions to form heterocycles | Inhibition of plant-specific enzymes |
| Insecticides | Derivatization to novel scaffolds | Neurotoxic or growth-regulating effects on insects |
Development as Chemical Probes or Affinity Ligands for Biochemical Research
In the realm of biochemical research, the specific and covalent labeling of biomolecules is crucial for understanding their function and localization. Isothiocyanates are well-established reagents for this purpose, most notably for the labeling of primary amines in proteins, such as the N-terminus or the side chain of lysine (B10760008) residues. Fluorescein isothiocyanate (FITC) is a classic example of such a probe.
This compound could be developed into a novel chemical probe. The chloro-difluorophenyl group offers a unique spectroscopic signature, particularly for ¹⁹F NMR, which could be exploited for studying protein structure and interactions without the need for fluorescent tags. Furthermore, this moiety can be used as an affinity ligand. When immobilized on a solid support, it could be used for affinity chromatography to isolate and purify proteins that have a specific affinity for this chemical structure.
| Application | Mechanism of Action | Research Area |
|---|---|---|
| Chemical Probe | Covalent labeling of primary amines in proteins | Protein structure and function studies via ¹⁹F NMR |
| Affinity Ligand | Immobilization on a solid support for affinity chromatography | Protein purification and interaction studies |
Precursor for Advanced Organic Synthesis Reagents and Catalysts
The versatility of the aryl isothiocyanate functional group makes it a valuable precursor for the synthesis of more complex organic molecules, including novel reagents and catalysts. The electrophilic carbon of the isothiocyanate can react with a variety of nucleophiles, leading to the formation of a diverse range of heterocyclic compounds, such as thiazoles, triazoles, and thiadiazines. These heterocyclic cores are prevalent in many pharmaceuticals and functional materials.
The 4-chloro-2,6-difluorophenyl moiety can impart unique electronic and steric properties to the resulting molecules. For instance, it could be incorporated into the structure of a ligand for an organometallic catalyst. The electron-withdrawing nature of the fluorine and chlorine atoms could influence the catalytic activity and selectivity of the metal center. Furthermore, the reactivity of the isothiocyanate group allows for its transformation into other functional groups, providing a synthetic handle for the construction of complex molecular architectures.
| Target Molecule Class | Synthetic Strategy | Potential Application |
|---|---|---|
| Heterocyclic Compounds | Cycloaddition and cyclization reactions | Medicinal chemistry, materials science |
| Organometallic Catalysts | Incorporation into ligand structures | Fine chemical synthesis, asymmetric catalysis |
| Novel Reagents | Transformation of the isothiocyanate group | Development of new synthetic methodologies |
Q & A
Q. What are the key synthetic pathways for preparing 4-chloro-2,6-difluorophenylisothiocyanate?
The compound is typically synthesized via reactions involving arylisothiocyanate intermediates. A common approach involves halogenated aromatic precursors reacting with thiocyanate derivatives under basic conditions (e.g., using potassium hydroxide in dimethylformamide) . Multi-step syntheses may include:
- Step 1: Chlorination/fluorination of the benzene ring to introduce substituents.
- Step 2: Functionalization with an isothiocyanate group via nucleophilic substitution or coupling reactions.
- Step 3: Purification using column chromatography or recrystallization.
Key challenges include controlling regioselectivity and minimizing side reactions, such as hydrolysis of the isothiocyanate group.
Q. Which analytical methods are recommended for characterizing and quantifying this compound?
- HPLC-UV : Optimal for quantification, especially when trace impurities (e.g., residual chlorine dioxide or hypochlorite) are present. Use ascorbic acid as a quenching agent to stabilize the compound during analysis .
- Mass Spectrometry (MS) : Provides molecular weight confirmation and fragmentation patterns.
- NMR Spectroscopy : and NMR are critical for verifying substitution patterns on the aromatic ring.
Q. What safety protocols should be followed when handling this compound?
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Work in a fume hood to avoid inhalation of volatile isothiocyanate vapors.
- Storage : Keep in airtight containers under inert gas (e.g., nitrogen) to prevent degradation .
- Emergency Measures : In case of skin contact, wash immediately with soap and water; for eye exposure, rinse with water for 15 minutes .
Q. How can spectroscopic techniques differentiate this compound from structurally similar analogs?
- IR Spectroscopy : The isothiocyanate group exhibits a strong absorption band near 2050–2150 cm, distinct from thioureas or amines.
- NMR : The fluorine atoms at the 2- and 6-positions produce distinct coupling patterns (e.g., doublets or triplets) due to their para relationship .
Advanced Research Questions
Q. What mechanistic insights govern the reactivity of this compound with nucleophiles?
The isothiocyanate group reacts with amines, alcohols, or thiols via nucleophilic attack at the electrophilic carbon. For example:
- With Primary Amines : Forms thiourea derivatives, with reaction rates influenced by steric hindrance from the chloro and fluoro substituents .
- With Thiols : Produces dithiocarbamates, which are stabilized by the electron-withdrawing effects of the fluorine atoms.
Kinetic studies using stopped-flow spectroscopy or computational modeling (DFT) can elucidate substituent effects on reactivity .
Q. How can computational chemistry aid in predicting the compound’s interactions with biological targets?
- Docking Simulations : Use software like AutoDock Vina to model binding affinities with enzymes (e.g., kinases or proteases).
- Molecular Dynamics (MD) : Assess stability of ligand-protein complexes, focusing on halogen bonding with the chloro and fluoro groups .
- QSAR Models : Correlate structural features (e.g., Hammett σ values for substituents) with bioactivity data from analogous compounds .
Q. What experimental strategies mitigate decomposition during long-term stability studies?
- Light Sensitivity : Store samples in amber vials to prevent photodegradation.
- Thermal Stability : Conduct accelerated aging studies at elevated temperatures (e.g., 40–60°C) and monitor degradation via HPLC.
- Hydrolytic Stability : Use anhydrous solvents (e.g., dried DMF or acetonitrile) to minimize water-induced hydrolysis .
Q. How can X-ray crystallography resolve ambiguities in the compound’s solid-state structure?
- Data Collection : Use synchrotron radiation for high-resolution data.
- Refinement : Employ SHELXL for small-molecule refinement, leveraging its robust algorithms for handling disordered fluorine and chlorine atoms .
- Validation : Check for residual electron density near substituents to confirm accurate positional modeling .
Q. What biological interaction studies are relevant for this compound?
- Enzyme Inhibition Assays : Test against cysteine proteases (e.g., caspases) due to the isothiocyanate’s affinity for thiol groups.
- Cellular Uptake Studies : Use fluorescent tagging (e.g., BODIPY derivatives) to track intracellular localization .
- Toxicity Profiling : Evaluate cytotoxicity in HEK293 or HepG2 cells, comparing IC values with non-halogenated analogs .
Q. How do electronic effects of chloro and fluoro substituents influence its reactivity compared to other aryl isothiocyanates?
- Electron-Withdrawing Effects : Fluorine atoms increase the electrophilicity of the isothiocyanate group, accelerating reactions with nucleophiles.
- Steric Effects : The 2,6-difluoro substitution pattern reduces steric hindrance compared to bulkier substituents (e.g., methyl groups), enhancing accessibility for reactions .
Comparative studies using Hammett plots or kinetic isotope effects can quantify these influences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
